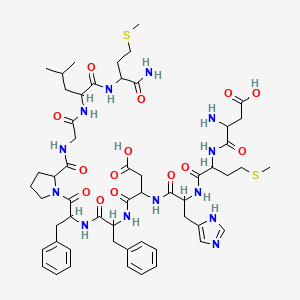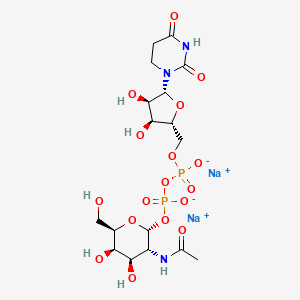
UDP-N-acetyl-D-galactosamine (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-D-galactosamine (disodium salt) is a sugar nucleotide that serves as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer N-acetyl-D-galactosamine residues to acceptor molecules, playing a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is essential in various biological processes, including cell signaling, immune response, and protein glycosylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UDP-N-acetyl-D-galactosamine (disodium salt) typically involves the enzymatic conversion of uridine diphosphate glucose to uridine diphosphate N-acetylglucosamine, followed by epimerization to form uridine diphosphate N-acetylgalactosamine. This process requires specific enzymes such as UDP-glucose dehydrogenase and UDP-N-acetylglucosamine 4-epimerase .
Industrial Production Methods: Industrial production of UDP-N-acetyl-D-galactosamine (disodium salt) involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: UDP-N-acetyl-D-galactosamine (disodium salt) primarily undergoes glycosylation reactions, where it donates its N-acetyl-D-galactosamine residue to acceptor molecules such as proteins and lipids. These reactions are catalyzed by N-acetylgalactosaminyltransferases .
Common Reagents and Conditions: The glycosylation reactions involving UDP-N-acetyl-D-galactosamine (disodium salt) typically require the presence of divalent metal ions such as manganese or magnesium, which act as cofactors for the transferase enzymes. The reactions are carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products: The major products of these glycosylation reactions are glycoproteins and glycolipids with N-acetyl-D-galactosamine residues attached to their structures. These modified molecules play essential roles in various biological functions, including cell-cell communication and immune response .
Wissenschaftliche Forschungsanwendungen
UDP-N-acetyl-D-galactosamine (disodium salt) is widely used in scientific research due to its role in glycosylation processes. In chemistry, it is used to study the mechanisms of glycosyltransferase enzymes and to synthesize glycosylated compounds. In biology and medicine, it is employed in research on cell signaling, immune response, and the development of glycoprotein-based therapeutics. Additionally, it is used in the synthesis of aryl azide derivatives for affinity labeling of glycosyltransferases .
Wirkmechanismus
The mechanism of action of UDP-N-acetyl-D-galactosamine (disodium salt) involves its role as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer the N-acetyl-D-galactosamine residue from the compound to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions, including signal transduction and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- UDP-N-acetylglucosamine (disodium salt)
- UDP-galactose (disodium salt)
- UDP-glucose (disodium salt)
- UDP-glucuronic acid (disodium salt)
Uniqueness: UDP-N-acetyl-D-galactosamine (disodium salt) is unique due to its specific role in the transfer of N-acetyl-D-galactosamine residues, which are essential for the formation of mucin-type O-glycans. This distinguishes it from other similar compounds that transfer different sugar residues, such as glucose or glucuronic acid .
Eigenschaften
Molekularformel |
C17H27N3Na2O17P2 |
|---|---|
Molekulargewicht |
653.3 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |
InChI-Schlüssel |
CMCOZDJPCJOQHI-AMMUOFBGSA-L |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)

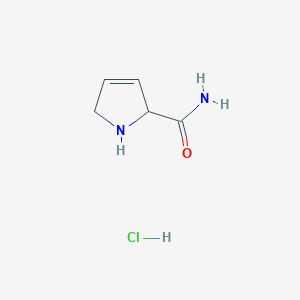
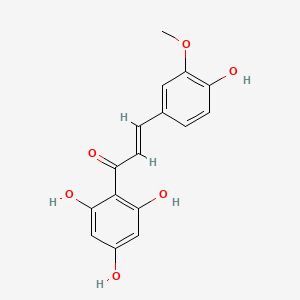

![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
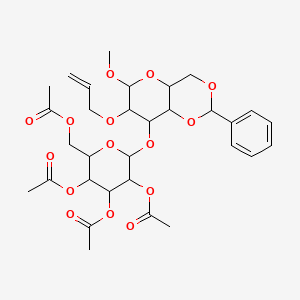
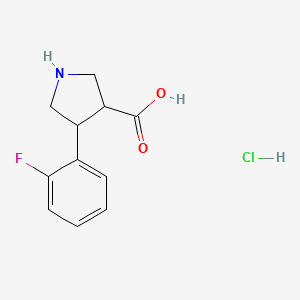
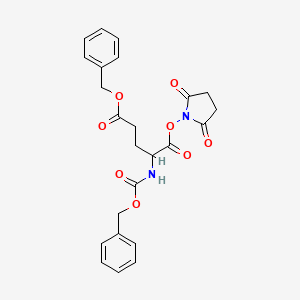
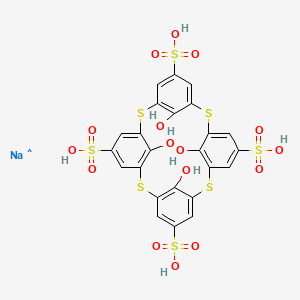
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
